![molecular formula C19H18N4O5S B11650448 2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11650448.png)
2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide
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Overview
Description
2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy-phenoxy group and a pyrimidin-2-ylsulfamoyl-phenyl group connected via an acetamide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxy-phenoxy Intermediate: This involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxy-phenoxy intermediate.
Synthesis of the Pyrimidin-2-ylsulfamoyl-phenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with a pyrimidine derivative under acidic or basic conditions to form the pyrimidin-2-ylsulfamoyl-phenyl intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide exhibit significant antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds is reported around 256 µg/mL, indicating a potential for development as an antimicrobial agent .
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that sulfamide derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. For instance, compounds with similar structural motifs have been reported to achieve IC50 values as low as 15 µM against specific cancer cell lines, suggesting their potential as anticancer therapeutics .
Enzyme Inhibition
Another significant application of this compound lies in its potential to inhibit enzymes involved in critical metabolic pathways. Similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound may also possess neuroprotective properties .
Case Study Overview
Study Focus | Findings | Implications |
---|---|---|
Antimicrobial Activity | MIC of 256 µg/mL against E. coli | Potential for development as an antibiotic |
Anticancer Activity | IC50 values of 15 µM against specific cancer cell lines | Promising candidate for cancer therapy |
Enzyme Inhibition | Inhibition of acetylcholinesterase | Potential use in neurodegenerative disease treatment |
Detailed Research Insights
- Antimicrobial Studies : A study evaluated the efficacy of sulfamide derivatives, including the target compound, against a panel of pathogens. Results indicated significant antimicrobial activity, warranting further exploration into its mechanism of action and structure-activity relationship (SAR) .
- Cytotoxicity Assessments : In vitro assessments using various cancer cell lines demonstrated that the compound could induce apoptosis selectively in malignant cells, highlighting its therapeutic potential in oncology .
- Enzyme Interaction Studies : Research focused on enzyme inhibition revealed that the compound could effectively inhibit key enzymes involved in neurotransmission, suggesting a dual role in both antimicrobial and neuroprotective applications .
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent.
4-Phenoxy-pyridine/pyrimidine derivatives: Evaluated as dual VEGFR-2/c-Met inhibitors.
Pyrido[4,3-d]pyrimidines: Used as starting materials for multi-step synthesis of tetrahydropteroic acid derivatives.
Uniqueness
2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Biological Activity
The compound 2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, including antimicrobial and pharmacological properties, of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3S. The structural components include a methoxy group, a phenoxy group, and a pyrimidinylsulfamoyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, a study on N-substituted phenyl compounds indicated that modifications in the phenyl ring significantly influenced antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against MRSA | Activity Against E. coli | MIC (µg/mL) |
---|---|---|---|
Compound A | Effective | Moderate | 12.5 |
Compound B | Highly Effective | Less Effective | 6.25 |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific values for this compound need to be determined through further research.
Pharmacological Properties
The pharmacological profile of similar compounds suggests potential applications as endothelin receptor antagonists . The presence of the pyrimidine and sulfamoyl groups may enhance receptor binding affinity, leading to significant therapeutic effects.
Case Studies
- Anticonvulsant Activity : A study synthesized various N-phenyl derivatives and evaluated their anticonvulsant properties in animal models. The results indicated that certain structural modifications led to enhanced activity against maximal electroshock seizures . This suggests that similar modifications in this compound could yield beneficial effects in seizure management.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis was employed to predict the biological activity of related compounds based on their chemical structure. This method can provide insights into how variations in substituents affect the compound's efficacy against various pathogens .
Discussion
The biological activity of this compound appears promising based on its structural attributes and preliminary findings from related compounds. Further research is necessary to elucidate its full potential, particularly in antimicrobial and anticonvulsant applications.
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O5S/c1-27-16-5-2-3-6-17(16)28-13-18(24)22-14-7-9-15(10-8-14)29(25,26)23-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
InChI Key |
YRLBWBBZHKVXBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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